molecular formula C18H28O2 B140103 Stearidonic acid CAS No. 20290-75-9

Stearidonic acid

Cat. No.: B140103
CAS No.: 20290-75-9
M. Wt: 276.4 g/mol
InChI Key: JIWBIWFOSCKQMA-LTKCOYKYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stearidonic acid, also known as (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid, is an omega-3 fatty acid. It is biosynthesized from alpha-linolenic acid by the enzyme delta-6-desaturase, which removes two hydrogen atoms. This compound is a precursor to eicosapentaenoic acid and is found in various plant oils, including hemp, blackcurrant, corn gromwell, and Echium plantagineum .

Mechanism of Action

Target of Action

Stearidonic acid (SDA) is an ω-3 fatty acid . It primarily targets the enzyme delta-6-desaturase . This enzyme plays a crucial role in the biosynthesis of long-chain polyunsaturated fatty acids .

Mode of Action

SDA interacts with its target, the enzyme delta-6-desaturase, to undergo a process of desaturation . This process involves the removal of two hydrogen atoms from alpha-linolenic acid (ALA), a precursor molecule, to form SDA .

Biochemical Pathways

The primary biochemical pathway affected by SDA is the biosynthesis of long-chain polyunsaturated fatty acids . SDA, once formed, serves as a precursor to other fatty acids, notably eicosapentaenoic acid (EPA) . This pathway is critical for the production of essential fatty acids in the body.

Pharmacokinetics

Dietary sda has been shown to increase tissue concentrations of epa , suggesting that it is well-absorbed and metabolized in the body.

Result of Action

The primary result of SDA’s action is the increased production of EPA . EPA is a long-chain omega-3 fatty acid that has numerous health benefits, including anti-inflammatory effects . Therefore, SDA’s action indirectly contributes to these health benefits by increasing the body’s EPA levels.

Action Environment

The action of SDA can be influenced by various environmental factors. For instance, the presence of other fatty acids in the diet can affect the efficiency of SDA’s conversion to EPA . Furthermore, genetic factors, such as variations in the delta-6-desaturase enzyme, can also impact the effectiveness of SDA’s action .

Biochemical Analysis

Biochemical Properties

Stearidonic acid plays a crucial role in biochemical reactions as a precursor to eicosapentaenoic acid. The enzyme delta-6-desaturase converts alpha-linolenic acid to this compound by removing two hydrogen atoms . This compound is also a precursor to N-acylethanolamine, which is involved in various physiological processes . It interacts with enzymes such as delta-6-desaturase and proteins involved in fatty acid metabolism, influencing the production of long-chain omega-3 fatty acids .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It increases the content of eicosapentaenoic acid in red blood cells and heart tissues, which is beneficial for cardiovascular health . In adipocytes, this compound suppresses differentiation and lipid accumulation by down-regulating adipogenic transcription factors and genes associated with lipid accumulation . Additionally, this compound promotes insulin secretion in pancreatic beta-cells via the stimulation of G protein-coupled receptor 40 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to and activates G protein-coupled receptor 40, promoting insulin secretion in pancreatic beta-cells . This compound also influences gene expression by down-regulating adipogenic transcription factors such as CCAAT/enhancer-binding proteins alpha and beta, peroxisome proliferator-activated receptor gamma, and sterol-regulatory element binding protein-1c . These interactions result in reduced lipid accumulation and enhanced insulin secretion.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound increases the content of eicosapentaenoic acid in red blood cells and heart tissues in a dose-dependent manner over a period of 12 weeks . The stability and degradation of this compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs, this compound supplementation increased the content of eicosapentaenoic acid in red blood cells and heart tissues in a dose-dependent manner . High doses of this compound were found to be 20-23% as efficient as dietary eicosapentaenoic acid in raising tissue eicosapentaenoic acid levels . No toxic or adverse effects were reported at high doses in these studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of long-chain omega-3 fatty acids. It is converted to eicosapentaenoic acid by the enzyme delta-6-desaturase . This compound also participates in the production of N-acylethanolamine, which is involved in various physiological processes . The metabolic pathways of this compound involve interactions with enzymes such as delta-6-desaturase and proteins involved in fatty acid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is incorporated into cell membranes and influences the composition of membrane phospholipids . This compound is also transported in the bloodstream, where it is bound to lipoproteins and distributed to various tissues . The transporters and binding proteins involved in the distribution of this compound have not been extensively studied.

Subcellular Localization

The subcellular localization of this compound is primarily within cell membranes, where it is incorporated into phospholipids . This compound influences the fluidity and function of cell membranes by altering the composition of membrane phospholipids . The targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been extensively studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearidonic acid can be synthesized from plant origin oils. One method involves the enzymatic conversion of alpha-linolenic acid to this compound using delta-6-desaturase. Another method involves the use of Candida rugosa lipase for the enrichment of this compound from echium oil. This process includes two steps of enzymatic esterification followed by preparative high-performance liquid chromatography to achieve high purity .

Industrial Production Methods: Industrial production of this compound often involves the use of genetically modified organisms. For example, genetically modified soybeans have been developed to produce high levels of this compound. The European Food Safety Authority has approved such genetically modified soybean sources .

Chemical Reactions Analysis

Types of Reactions: Stearidonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to produce eicosapentaenoic acid.

    Reduction: Reduction reactions can convert this compound to less unsaturated fatty acids.

    Substitution: Substitution reactions can involve the replacement of hydrogen atoms with other functional groups.

Major Products: The major products formed from these reactions include eicosapentaenoic acid and other long-chain polyunsaturated fatty acids .

Scientific Research Applications

Stearidonic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

    Alpha-linolenic acid: A precursor to stearidonic acid, found in flaxseed and chia seeds.

    Gamma-linolenic acid: Another omega-3 fatty acid, found in evening primrose oil and borage oil.

    Eicosapentaenoic acid: A long-chain omega-3 fatty acid, found in fish oils.

Comparison: this compound is unique in its ability to be efficiently converted to eicosapentaenoic acid in the human body, making it a valuable plant-based source of omega-3 fatty acids. Unlike alpha-linolenic acid, which has a lower conversion rate to eicosapentaenoic acid, this compound can significantly raise tissue levels of eicosapentaenoic acid .

Properties

IUPAC Name

(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10,12-13H,2,5,8,11,14-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWBIWFOSCKQMA-LTKCOYKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920493
Record name (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Stearidonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20290-75-9
Record name Stearidonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20290-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearidonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020290759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6Z,9Z,12Z,15Z)-Octadecatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,9,12,15-Octadecatetraenoic acid, (6Z,9Z,12Z,15Z)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOROCTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4CEK3495O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Stearidonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006547
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stearidonic acid
Reactant of Route 2
Stearidonic acid
Reactant of Route 3
Stearidonic acid
Reactant of Route 4
Stearidonic acid
Reactant of Route 5
Stearidonic acid
Reactant of Route 6
Stearidonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.